Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)-

Descripción general

Descripción

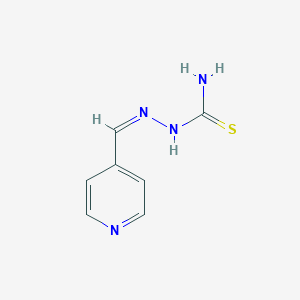

Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- is a chemical compound with the molecular formula C7H8N4S It is known for its unique structure, which includes a hydrazinecarbothioamide group and a pyridinylmethylene group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- can be synthesized through the reaction of 4-(4-X-phenylsulfonyl)benzoic acids hydrazides (where X can be H, Cl, or Br) with 2,4-difluorophenyl isothiocyanate. This reaction is typically carried out in the presence of sodium hydroxide, leading to the formation of 1,2,4-triazole-3-thione derivatives . Further reactions with α-halogenated ketones in basic media can yield new S-alkylated derivatives .

Industrial Production Methods

While specific industrial production methods for Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- are not widely documented, the synthesis methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions

Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- include sodium hydroxide, α-halogenated ketones, and various oxidizing and reducing agents. The reaction conditions typically involve basic or acidic media, depending on the desired transformation.

Major Products Formed

The major products formed from the reactions of Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- include 1,2,4-triazole-3-thione derivatives and S-alkylated derivatives . These products are often characterized using techniques such as NMR, IR, and mass spectrometry.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Hydrazinecarbothioamide derivatives have shown promising antimicrobial properties against various bacterial strains. Research indicates that complexes formed with lanthanides (Ln) exhibit enhanced antibacterial activity compared to the parent compound. For instance, studies have demonstrated that lanthanide complexes of hydrazinecarbothioamide were effective against Gram-positive and Gram-negative bacteria, with some complexes displaying inhibition zones larger than those of standard antibiotics like penicillin .

Table 1: Antimicrobial Activity of Lanthanide Complexes

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| La(III) Complex | Staphylococcus aureus | 15 |

| Gd(III) Complex | Escherichia coli | 18 |

| Tb(III) Complex | Pseudomonas aeruginosa | 20 |

Antiparasitic Properties

Hydrazinecarbothioamide has also been investigated for its potential to treat protozoan infections. A study highlighted its effectiveness in inhibiting the growth of parasites responsible for diseases such as Chagas disease and African sleeping sickness. The compound acts by interfering with the metabolic processes of the pathogens, providing a basis for further drug development .

Coordination Chemistry

Hydrazinecarbothioamide serves as a ligand in coordination chemistry, forming stable complexes with various metal ions. These metal complexes exhibit interesting properties such as enhanced solubility and bioactivity. For example, the formation of complexes with transition metals has been studied for their potential use in catalysis and as therapeutic agents due to their ability to modulate biological pathways .

Table 2: Metal Complexes of Hydrazinecarbothioamide

| Metal Ion | Complex Stability | Biological Activity |

|---|---|---|

| Cu(II) | High | Antimicrobial |

| Zn(II) | Moderate | Antioxidant |

| Fe(III) | High | Anticancer |

Synthesis of Novel Compounds

The versatility of hydrazinecarbothioamide allows it to be utilized as a precursor in synthesizing novel thiosemicarbazones and other derivatives. These derivatives have been explored for their potential applications in drug design, particularly for developing inhibitors against specific enzymes involved in disease processes . The ability to modify the hydrazinecarbothioamide structure leads to a library of compounds that can be screened for various biological activities.

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A recent study synthesized several derivatives of hydrazinecarbothioamide and evaluated their antimicrobial properties against standard bacterial strains. The results indicated that modifications at the pyridine ring significantly influenced the activity levels, suggesting a structure-activity relationship that could guide future drug design efforts .

Case Study 2: Coordination Chemistry and Biological Implications

Another investigation focused on the coordination behavior of hydrazinecarbothioamide with different metal ions, revealing that certain metal complexes exhibited significant cytotoxicity against cancer cell lines. This study highlighted the potential of these complexes as therapeutic agents in cancer treatment .

Mecanismo De Acción

The mechanism of action of Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative processes . The compound’s antimicrobial and antitumor effects are believed to result from its interaction with cellular components, leading to the disruption of essential biological processes .

Comparación Con Compuestos Similares

Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- can be compared with other similar compounds, such as:

Thiosemicarbazides: These compounds also contain sulfur and nitrogen atoms and exhibit similar biological activities, including antimicrobial and antitumor properties.

1,2,4-Triazoles: These heterocyclic compounds share structural similarities and are known for their diverse chemical reactivity and biological activities.

The uniqueness of Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Actividad Biológica

Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)-, is a compound that belongs to the class of thiosemicarbazones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Overview of Thiosemicarbazones

Thiosemicarbazones are organic compounds characterized by the presence of a thiosemicarbazone moiety, which consists of a thioamide group linked to an imine. They have been extensively studied for their biological properties, including anticancer, antimicrobial, and antiviral activities. The structural diversity among thiosemicarbazones allows for a wide range of biological interactions and therapeutic potentials.

Synthesis and Structural Characteristics

Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- can be synthesized through the condensation reaction between hydrazine derivatives and carbonyl compounds. The presence of the pyridine ring enhances its biological activity by influencing its interaction with biological targets.

Anticancer Activity

Research has shown that thiosemicarbazones exhibit significant anticancer properties. In various studies, including those focusing on related compounds, thiosemicarbazones have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, some derivatives have been reported to selectively target multidrug-resistant (MDR) cancer cells by modulating P-glycoprotein (P-gp) activity, which is crucial in drug resistance mechanisms .

Table 1: Anticancer Activity of Thiosemicarbazones

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 10 | Induces apoptosis via caspase activation |

| Compound B | KB-V1 (MDR) | 5 | Inhibits P-gp mediated drug efflux |

| Hydrazinecarbothioamide | MCF-7 | TBD | TBD |

Antimicrobial Activity

Hydrazinecarbothioamide and its derivatives have also been evaluated for antimicrobial activity. Studies indicate that certain thiosemicarbazone complexes possess potent activity against a variety of bacterial strains. For example, platinum(II) and palladium(II) complexes of thiosemicarbazones have shown enhanced cytotoxicity against leukemia cell lines while exhibiting selective toxicity towards cancer cells compared to normal cells .

Table 2: Antimicrobial Activity of Thiosemicarbazone Complexes

| Complex Type | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pd(II) Complex | E. coli | 15 µg/mL |

| Pt(II) Complex | S. aureus | 10 µg/mL |

The mechanisms by which hydrazinecarbothioamide exerts its biological effects are multifaceted:

- Apoptosis Induction : Many thiosemicarbazones trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- P-glycoprotein Modulation : Some derivatives enhance the efficacy of conventional chemotherapeutics by inhibiting P-glycoprotein-mediated drug efflux in resistant cell lines.

- Metal Coordination : The ability to form complexes with transition metals like platinum and palladium can significantly enhance their anticancer properties through increased cellular uptake and targeted action .

Case Studies

-

Case Study on MDR Cancer Cells :

A study evaluated a series of thiosemicarbazone derivatives for their selectivity against MDR cancer cell lines. One compound demonstrated a significant reduction in cell viability in P-gp-expressing cells compared to parental lines, highlighting its potential as a therapeutic agent for overcoming drug resistance . -

Antimicrobial Efficacy :

Another investigation focused on the antimicrobial properties of hydrazinecarbothioamide complexes against gram-negative bacteria. Results indicated that certain metal complexes exhibited superior antimicrobial activity compared to their free ligand counterparts, suggesting that metal coordination enhances bioactivity .

Propiedades

IUPAC Name |

(pyridin-4-ylmethylideneamino)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S/c8-7(12)11-10-5-6-1-3-9-4-2-6/h1-5H,(H3,8,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSJJDIDTYFLFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C=NNC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50923174 | |

| Record name | 2-[(Pyridin-4-yl)methylidene]hydrazine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200-00-6 | |

| Record name | 2-(4-Pyridinylmethylene)hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Pyridin-4-yl)methylidene]hydrazine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

ANone: While the exact mechanisms can vary, research suggests that thiosemicarbazones can interact with biological systems through various mechanisms, including:

- Metal Chelation: These compounds often possess excellent metal-chelating properties. By binding to metal ions present in enzymes or cellular structures, they can disrupt essential biological processes. [, ]

- Redox Reactions: The presence of sulfur and nitrogen atoms in their structure enables them to participate in redox reactions, potentially interfering with cellular redox balance. []

- Enzyme Inhibition: Some thiosemicarbazones demonstrate inhibitory activity against specific enzymes involved in crucial metabolic pathways, leading to their observed biological effects. []

A: Isonicotinaldehyde thiosemicarbazone exhibits promising anti-tuberculosis activity in animal models. [] This activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis. The research highlights that, unlike some other anti-tubercular agents at the time, isonicotinaldehyde thiosemicarbazone, even in relatively low doses, showed a lasting protective effect, suggesting a potential impact on the viability of the bacteria. []

A: Electrochemical methods, such as Tafel and impedance measurements, are valuable tools for studying the corrosion inhibition properties of thiosemicarbazone derivatives. [] These techniques provide insights into the adsorption behavior of these compounds on metal surfaces, which is crucial for understanding their ability to act as corrosion inhibitors. []

A: Understanding the SAR is crucial for optimizing the biological activity and pharmacological properties of these compounds. By systematically modifying the structure of thiosemicarbazones and evaluating the resulting changes in their activity, researchers can identify key structural features responsible for their desired effects. This knowledge can guide the development of more potent and selective derivatives. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.